
2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide, also known as MMPI or MG-1363, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in various biochemical pathways. In cancer research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. In Alzheimer's disease research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In Parkinson's disease research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to inhibit the activity of monoamine oxidase-B, an enzyme that breaks down dopamine.
Biochemical and Physiological Effects:
2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. In cancer research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to inhibit tumor angiogenesis, reduce tumor growth, and induce apoptosis in cancer cells. In Alzheimer's disease research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to improve memory and cognitive function, reduce inflammation, and inhibit the formation of amyloid-beta plaques. In Parkinson's disease research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to protect dopamine-producing neurons from oxidative stress and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing significant harm to cells or animals. However, one limitation of using 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide, including:
1. Further investigation of its mechanism of action and potential therapeutic applications in various diseases.
2. Development of new derivatives of 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide with improved solubility and bioavailability.
3. Investigation of the potential synergistic effects of 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide with other drugs or compounds.
4. Exploration of the potential use of 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide as a diagnostic tool for various diseases.
5. Investigation of the potential use of 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide in combination with other therapies, such as chemotherapy or radiation therapy.
In conclusion, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide is a promising compound with significant potential for the development of new drugs for various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications, but the results so far are promising.
Synthesemethoden
The synthesis of 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide involves a multi-step process that starts with the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride. The resulting compound is then reacted with N-methyl-N-phenylamine in the presence of a base to form N-methyl-N-phenylisonicotinamide. Finally, the compound is reacted with 2-(2-methoxyethoxy)ethyl chloride to form 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In Alzheimer's disease research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to improve cognitive function and reduce inflammation in animal models. In Parkinson's disease research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to protect dopamine-producing neurons from degeneration.
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxy)-N-methyl-N-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18(14-6-4-3-5-7-14)16(19)13-8-9-17-15(12-13)21-11-10-20-2/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWFADFIJKFEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2949748.png)
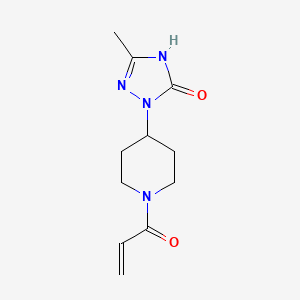

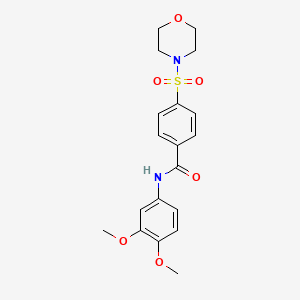
![1-(Chloromethyl)-3-(5-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2949755.png)
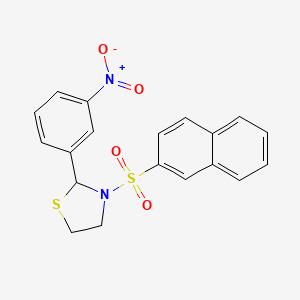
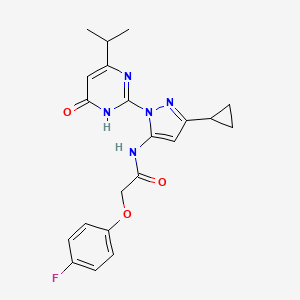
![2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid hydrochloride](/img/structure/B2949759.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2949762.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2949765.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2949766.png)
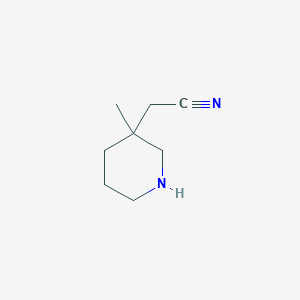
![3-(4-Ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2949769.png)
![7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949770.png)